3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine typically involves the reaction of 3,5-diamino-4-nitropyrazole with various reagents. One common method is the condensation of 3,5-diamino-4-nitropyrazole with acetoacetic ester, which leads to the formation of 2-amino-5-methyl-3-nitro-4,7-dihydropyrazolo[1,5-a]pyrimidin-7-one . This intermediate can then be further modified to introduce the fluorine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound often involve microwave irradiation techniques to enhance the efficiency and yield of the reaction. For example, the reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180°C can yield the desired product in high yields .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe for bioimaging applications.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of materials with specific optical properties.
Mechanism of Action
The mechanism of action of 3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine include:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
What sets this compound apart from these similar compounds is its unique fluorine substitution, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H5FN4 |
---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
3-fluoropyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C6H5FN4/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H,(H2,8,10) |
InChI Key |
WGWQLDOQUHRBNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)F)N=C1N |
Origin of Product |
United States |
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